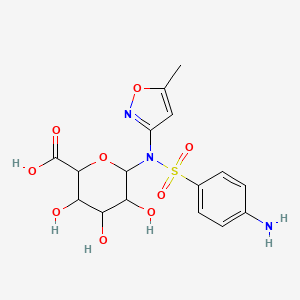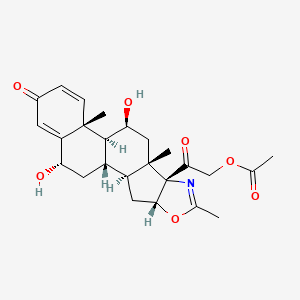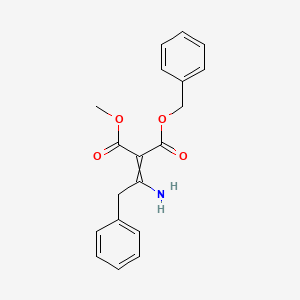
Sulfamethoxazole N1-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethoxazole N1-Glucuronide is a metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the N1 position of sulfamethoxazole. This modification increases the water solubility of the compound, facilitating its excretion from the body .
Mechanism of Action
Target of Action
Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .
Mode of Action
Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .
Biochemical Pathways
The action of this compound involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .
Pharmacokinetics
Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including this compound . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .
Result of Action
The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .
Biochemical Analysis
Biochemical Properties
Sulfamethoxazole N1-Glucuronide plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. The compound is formed by the action of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to sulfamethoxazole. This interaction reduces the protein binding of sulfamethoxazole, thereby increasing its solubility and facilitating its excretion . Additionally, this compound interacts with transport proteins in the liver and kidneys, aiding in its transport and elimination from the body.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s increased solubility allows for more efficient excretion, reducing the potential for cellular toxicity. In hepatocytes, this compound is actively transported into bile for excretion, minimizing its accumulation and potential adverse effects on liver cells . Furthermore, the compound’s presence in renal cells facilitates its elimination through urine, reducing the risk of nephrotoxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver, where sulfamethoxazole is conjugated with glucuronic acid to form this compound . The resulting compound exhibits reduced protein binding, enhancing its solubility and excretion. Additionally, this compound may interact with other biomolecules, such as transport proteins, to facilitate its transport and elimination from the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, allowing for consistent excretion over time. Prolonged exposure to this compound may lead to its gradual degradation, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for maintaining its therapeutic effects and minimizing adverse reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is efficiently excreted, minimizing the risk of toxicity. At higher doses, this compound may accumulate in tissues, leading to potential adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s excretion capacity is exceeded, resulting in increased toxicity. Careful dosage management is essential to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its formation via glucuronidation. The compound interacts with UDP-glucuronosyltransferase enzymes, which catalyze the conjugation of glucuronic acid to sulfamethoxazole . This reaction enhances the solubility and excretion of the parent compound. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to the overall pharmacokinetic profile of sulfamethoxazole.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transport proteins. In the liver, the compound is actively transported into bile for excretion, while in the kidneys, it is transported into urine for elimination . These transport processes are crucial for maintaining the compound’s solubility and preventing its accumulation in tissues. Additionally, this compound’s interactions with binding proteins may influence its localization and accumulation within specific tissues.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with transport proteins and binding proteins. The compound is directed to specific compartments or organelles, such as the liver and kidneys, where it undergoes excretion . Post-translational modifications, such as glucuronidation, play a crucial role in directing this compound to its target sites. These localization processes are essential for maintaining the compound’s activity and function within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N1-Glucuronide involves the enzymatic reaction of sulfamethoxazole with uridine diphosphate-glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound is not commonly practiced, as it is primarily a metabolic product rather than a directly synthesized compound. the production of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole with 4-aminobenzenesulfonamide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to sulfamethoxazole and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in a buffered solution.
Major Products
Hydrolysis: Sulfamethoxazole and glucuronic acid.
Conjugation: This compound.
Scientific Research Applications
Sulfamethoxazole N1-Glucuronide is studied extensively in pharmacokinetics and drug metabolism research. It serves as a marker for the metabolic processing of sulfamethoxazole in the body. Researchers use this compound to understand the detoxification pathways and the role of glucuronidation in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole N4-Glucuronide: Another glucuronide metabolite of sulfamethoxazole, formed at the N4 position.
Sulfamethoxazole N4-Acetyl: An acetylated metabolite of sulfamethoxazole.
Sulfamethoxazole Hydroxy Metabolites: Hydroxylated derivatives of sulfamethoxazole.
Uniqueness
Sulfamethoxazole N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which significantly enhances its water solubility and facilitates renal excretion. This property is crucial for the detoxification and elimination of sulfamethoxazole from the body .
Properties
CAS No. |
14365-52-7 |
|---|---|
Molecular Formula |
C16H19N3O9S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1 |
InChI Key |
BLFOMTRQSZIMKK-SBJFKYEJSA-N |
SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Isomeric SMILES |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Synonyms |
1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; Sulfamethoxazole N1-Glucuronide; Sulfisomezole N1-Glucuronide; Glucu-SFM; |
Origin of Product |
United States |
Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?
A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite this compound, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)





![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)



